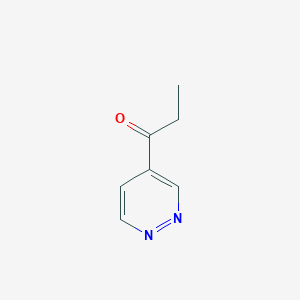

1-(pyridazin-4-yl)propan-1-one

Description

Significance of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a structure of considerable interest in modern chemical research. wikipedia.org Its unique physicochemical properties make it a valuable component in the design of functional molecules. nih.gov The pyridazine moiety is characterized by its weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a capacity for robust, dual hydrogen bonding. nih.gov These attributes contribute to its utility in molecular recognition and have positioned it as a favorable substitute for the more common phenyl ring in drug design. nih.gov

Pyridazines are not merely academic curiosities; they are integral components of several commercial products, including a number of herbicides. wikipedia.org Furthermore, the pyridazine structure is a key pharmacophore in various pharmaceuticals. wikipedia.orgsunway.edu.my The planar nature of the pyridazine ring promotes dense crystal packing through efficient π-π stacking, a property that is advantageous in the development of high-density materials. rsc.org The inherent polarity of the pyridazine ring and its potential to mitigate interactions with certain biological targets add to its value in the field of drug discovery and development. nih.gov The diverse biological activities exhibited by pyridazine derivatives, ranging from anti-inflammatory to anticancer and antiviral properties, underscore the profound importance of this heterocyclic system. sunway.edu.myontosight.ai

Role of Ketone Functionality in Heterocyclic Synthesis and Derivatization

The ketone functional group is a cornerstone of organic synthesis, offering a gateway to a vast array of chemical transformations. Its presence in a molecule provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool in the construction of complex molecular frameworks, including heterocyclic systems. researchgate.net

Ketones, and their derivatives such as α,β-unsaturated ketones and α-haloketones, are versatile precursors in the synthesis of a multitude of heterocyclic compounds. nih.govrsc.orgekb.eg For instance, α-haloketones are well-established synthons for preparing heterocycles like furans and pyrroles through reactions with β-keto esters or amines. uwindsor.ca The reactivity of the carbonyl group allows for participation in multicomponent reactions, which are highly efficient in generating molecular diversity. researchgate.net These reactions are pivotal in developing libraries of compounds for biological screening. The strategic placement of a ketone functionality on a heterocyclic scaffold, such as pyridazine, opens up numerous avenues for further derivatization, allowing chemists to fine-tune the steric and electronic properties of the molecule for specific applications.

Conceptual Framework of Pyridazinyl Ketone Architectures

The architecture of pyridazinyl ketones is conceptually based on the strategic combination of the pyridazine heterocycle's inherent properties with the ketone's synthetic versatility. These compounds serve as crucial intermediates and building blocks for constructing more elaborate molecules. kuleuven.be The synthesis of pyridazinyl ketones can be achieved through various routes, including Minisci-type reactions, which allow for the introduction of acyl groups onto the pyridazine ring. researchgate.net

Once formed, the ketone group on the pyridazine ring can undergo a wide range of chemical transformations. For example, it can be a precursor for the synthesis of thiosemicarbazones, which have been investigated for their biological activities. nih.gov The reactivity of the ketone allows for the extension of the carbon skeleton and the introduction of new functional groups and heterocyclic rings. Research on related compounds, such as phenyl pyridazinyl ketones, has demonstrated their importance as synthetic intermediates. acs.orgresearchgate.net The study of these architectures is driven by the quest for novel compounds with specific biological or material properties, leveraging the unique electronic and structural characteristics of the pyridazine nucleus.

1-(Pyridazin-4-yl)propan-1-one: A Specific Profile

While the broader class of pyridazinyl ketones has been a subject of academic and industrial interest, specific information on this compound is more limited in publicly accessible scientific literature. However, a profile can be constructed from available data and an understanding of its constituent parts.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 66645-87-2 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₇H₈N₂O | sigmaaldrich.com |

| Molecular Weight | 136.15 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 23-25 °C | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | KXWNMRLQSHSAMY-UHFFFAOYSA-N | sigmaaldrich.com |

One of the few documented applications of this compound is its use as a starting material in the synthesis of thiosemicarbazone derivatives. nih.gov In a study exploring potential antiherpetic agents, the thiosemicarbazone derived from this compound was synthesized and evaluated. nih.gov However, in this particular series of compounds, the introduction of the 4-pyridazinyl moiety resulted in a loss of the biological activity that was observed in analogous structures with a 3-pyridazinyl unit. nih.gov This highlights the critical importance of substituent positioning on the pyridazine ring for biological efficacy.

The chemical reactivity of this compound is dictated by its functional groups. The ketone's carbonyl group is susceptible to nucleophilic attack, allowing for reactions such as reductions to the corresponding alcohol, reductive aminations to form amines, and condensations with hydrazines to form hydrazones. The pyridazine ring can potentially undergo N-alkylation or other modifications, although the electron-withdrawing nature of the keto-propanoyl group would influence the reactivity of the ring.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridazin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-7(10)6-3-4-8-9-5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWNMRLQSHSAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66645-87-2 | |

| Record name | 1-(pyridazin-4-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 1 Pyridazin 4 Yl Propan 1 One

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group (C=O) in 1-(pyridazin-4-yl)propan-1-one is a site of significant chemical activity. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the π-bond and the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide ion yields an alcohol.

The general mechanism proceeds in two steps:

Nucleophilic attack: The nucleophile adds to the carbonyl carbon, breaking the C=O π bond and forming a new single bond. The electrons from the π bond move to the oxygen atom, creating an alkoxide intermediate.

Protonation: An acid source in the reaction mixture protonates the negatively charged oxygen atom of the alkoxide to form a hydroxyl group.

The reactivity of the ketone is influenced by both electronic and steric factors. The presence of the electron-withdrawing pyridazine (B1198779) ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to ketones with electron-donating groups. However, the steric hindrance from the ethyl group and the pyridazine ring can be a limiting factor for bulky nucleophiles.

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Hydration | Water (H₂O) | 1-(Pyridazin-4-yl)propane-1,1-diol |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | 2-Hydroxy-2-(pyridazin-4-yl)butanenitrile |

| Grignard Reaction | Ethylmagnesium Bromide (CH₃CH₂MgBr) | 3-(Pyridazin-4-yl)pentan-3-ol |

Ketones readily undergo condensation reactions with primary amine derivatives, such as hydrazines and hydroxylamines, to form imine-type products. These reactions typically occur under mildly acidic conditions, which serve to activate the carbonyl group for nucleophilic attack without fully protonating the nitrogen nucleophile.

The reaction of this compound with hydrazine (B178648) (H₂NNH₂) is expected to yield the corresponding hydrazone, this compound hydrazone. Similarly, its reaction with hydroxylamine (B1172632) (H₂NOH) would produce the oxime, this compound oxime. The synthesis of related hydrazones, such as 2-propanone, (6-ethoxy-3-pyridazinyl)hydrazone, proceeds through the condensation of a ketone with a substituted hydrazine. These condensation reactions are often reversible and can be driven to completion by removing the water formed during the reaction.

The general mechanism involves nucleophilic attack by the nitrogen atom of the hydrazine or hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond.

Table 2: Condensation Reactions with Nitrogen Nucleophiles

| Reagent | Product | Product Class |

|---|---|---|

| Hydrazine (H₂NNH₂) | This compound hydrazone | Hydrazone |

| Phenylhydrazine (C₆H₅NHNH₂) | This compound phenylhydrazone | Phenylhydrazone |

| Hydroxylamine (H₂NOH) | This compound oxime | Oxime |

| Semicarbazide (H₂NNHCONH₂) | 2-(1-(Pyridazin-4-yl)propylidene)hydrazine-1-carboxamide | Semicarbazone |

The ketone functional group of this compound can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling.

The reduction of this compound with NaBH₄ would yield 1-(pyridazin-4-yl)propan-1-ol. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. A subsequent workup with a protic solvent, such as water or ethanol, protonates the resulting alkoxide to give the final alcohol product.

Table 3: Reduction of this compound

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethanol/Methanol | 1-(Pyridazin-4-yl)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 1-(Pyridazin-4-yl)propan-1-ol |

| Catalytic Hydrogenation (H₂/Catalyst) | Platinum/Palladium/Nickel | 1-(Pyridazin-4-yl)propan-1-ol |

Reactivity of the Pyridazine Heterocycle

The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution.

The pyridazine nucleus is strongly deactivated towards electrophilic aromatic substitution. The two adjacent nitrogen atoms reduce the electron density of the ring carbons, making them less attractive to electrophiles. Furthermore, under the acidic conditions often required for electrophilic substitution, the nitrogen atoms can be protonated, further deactivating the ring.

Due to this deactivation, electrophilic substitution on pyridazine requires harsh reaction conditions and often results in low yields. When substitution does occur, it is directed away from the nitrogen atoms, typically to the C4 or C5 positions. However, direct electrophilic substitution on an unsubstituted pyridazine ring is not a common synthetic strategy.

In contrast to its inertness towards electrophiles, the pyridazine ring is activated for nucleophilic substitution. The electron-withdrawing nature of the ring nitrogens makes the carbon atoms electron-deficient and thus susceptible to attack by nucleophiles.

For the pyridazine system, nucleophilic attack preferentially occurs at the C4 and C5 positions. This is in contrast to pyridine (B92270), where nucleophilic attack is favored at the C2 and C4 positions. The presence of a good leaving group, such as a halogen, at one of these positions facilitates the substitution reaction. In the absence of a leaving group, a reaction can still proceed through an addition-elimination mechanism, often requiring a strong nucleophile.

Ring Transformation Reactions

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, can undergo several transformation reactions, leading to the formation of other heterocyclic systems. These reactions often involve ring-opening and subsequent ring-closing steps, sometimes with the incorporation of additional atoms.

One notable transformation is the rearrangement of pyridazine derivatives into pyrazoles. For instance, phenyl(4-pyridazinyl)methanols, which are structurally related to this compound, have been shown to undergo an unusual ring transformation into C-4 substituted pyrazole (B372694) derivatives when treated with p-toluenesulfonic acid at elevated temperatures. researchgate.net This suggests a potential pathway for the rearrangement of the pyridazine core in 4-acylpyridazines under acidic conditions.

Another significant ring transformation involves the reaction with hydrazine to form fused heterocyclic systems. Ethyl 5-acyl-4-pyridazinecarboxylates, which are precursors to 4-acylpyridazines, react with hydrazine to yield pyridazino[4,5-d]pyridazine-1(2H)-ones in high yields. researchgate.net This type of condensation reaction highlights a pathway to construct more complex bicyclic structures from the pyridazine scaffold.

The Dimroth rearrangement is a well-established process in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org This rearrangement has been observed in various nitrogen-containing heterocycles, including pyrimidines and triazoles, often under thermal or pH-mediated conditions. nih.govnih.gov While a specific example for this compound is not extensively documented, the general principle suggests that under certain conditions, the pyridazine ring could potentially undergo such a rearrangement, leading to isomeric structures. The reaction typically proceeds through ring opening, rotation of the side chain, and subsequent ring closure. nih.gov

| Reaction Type | Reagents and Conditions | Resulting Structure | Reference |

| Pyridazine to Pyrazole Rearrangement | p-Toluenesulfonic acid, elevated temperature | C-4 Substituted Pyrazole | researchgate.net |

| Fused Ring Formation | Hydrazine | Pyridazino[4,5-d]pyridazine | researchgate.net |

| Dimroth Rearrangement | Heat or acid/base catalysis (general) | Isomeric Heterocycle | wikipedia.orgnih.gov |

Functional Group Interconversions of the Propan-1-one Moiety

The propan-1-one side chain of this compound is a versatile functional group that can undergo a range of interconversions, including reactions at the alpha-carbon and transformations of the carbonyl group.

Alpha-Functionalization Reactions

The alpha-carbon of the propan-1-one moiety, being adjacent to the carbonyl group, is activated and can participate in various functionalization reactions.

Alpha-Halogenation: The halogenation of ketones at the alpha-position is a fundamental transformation that can be carried out under either acidic or basic conditions. wikipedia.org In an acidic medium, the reaction proceeds through an enol intermediate, and typically results in the substitution of a single alpha-hydrogen. masterorganicchemistry.comlibretexts.org The preparation of 4-(α-chloroalkyl)pyridazines has been reported, indicating that this reaction is applicable to pyridazinyl ketones. researchgate.net

Mannich Reaction: The Mannich reaction is a three-component condensation that allows for the aminoalkylation of an acidic proton located at the alpha-position of a carbonyl compound. wikipedia.org The reaction involves the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine, typically under acidic conditions, to yield a β-amino-carbonyl compound known as a Mannich base. chemistrysteps.comyoutube.com This provides a direct route to introduce an aminomethyl group or a substituted aminomethyl group at the alpha-position of the propan-1-one chain.

| Reaction | Reagents | Product Type | General Reference |

| α-Halogenation (Acidic) | Br₂ or Cl₂, Acid (e.g., Acetic Acid) | α-Halo Ketone | masterorganicchemistry.comlibretexts.org |

| α-Halogenation (Basic) | Br₂ or Cl₂, Base (e.g., NaOH) | α-Halo Ketone (can lead to polyhalogenation) | wikipedia.org |

| Mannich Reaction | Formaldehyde, 1° or 2° Amine, Acid | β-Amino Ketone (Mannich Base) | wikipedia.orgchemistrysteps.com |

Cleavage and Rearrangement Pathways

The propan-1-one moiety can also undergo cleavage and rearrangement reactions, often after initial modification of the carbonyl group.

Neber Rearrangement: The Neber rearrangement is a base-induced conversion of a ketoxime into an α-amino ketone. wikipedia.orgnumberanalytics.com The reaction starts with the conversion of the ketone to its oxime, which is then typically tosylated or otherwise activated. Treatment with a base leads to the formation of an azirine intermediate, which is subsequently hydrolyzed to the α-amino ketone. youtube.com This rearrangement provides a valuable route to introduce an amino group at the alpha-carbon.

Beckmann Rearrangement: The Beckmann rearrangement is the acid-catalyzed transformation of an oxime into an amide. wikipedia.orgorganic-chemistry.org When the oxime of this compound is treated with an acid such as sulfuric acid or phosphorus pentachloride, it can rearrange to form the corresponding N-substituted propanamide. The group anti-periplanar to the leaving group on the oxime nitrogen migrates. masterorganicchemistry.com

Favorskii Rearrangement: The Favorskii rearrangement occurs when an α-halo ketone with an enolizable proton is treated with a base. nrochemistry.compurechemistry.org The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the basic nucleophile to yield a carboxylic acid derivative (e.g., an ester if an alkoxide is used as the base), effectively resulting in a skeletal rearrangement. ddugu.ac.inwikipedia.org For 2-halo-1-(pyridazin-4-yl)propan-1-one, this could lead to the formation of a pyridazinyl-substituted carboxylic acid ester.

Carbon-Carbon Bond Cleavage: While less common, C-C bond cleavage of ketones can be achieved under specific conditions. For instance, rhodium(I)-catalyzed extrusion of carbon monoxide from aryl ketones directed by a pyridine group has been reported, leading to the formation of biaryls. nih.gov This type of decarbonylative C-C bond cleavage represents a potential, albeit specialized, transformation pathway for this compound, potentially leading to a 4-ethylpyridazine (B8790978) derivative.

| Rearrangement/Cleavage | Starting Moiety | Key Reagents | Product | General Reference |

| Neber Rearrangement | Ketoxime Tosylate | Base (e.g., Ethoxide) | α-Amino Ketone | wikipedia.orgnumberanalytics.com |

| Beckmann Rearrangement | Ketoxime | Acid (e.g., H₂SO₄, PCl₅) | Amide | wikipedia.orgorganic-chemistry.org |

| Favorskii Rearrangement | α-Halo Ketone | Base (e.g., Alkoxide) | Carboxylic Acid Ester | nrochemistry.comddugu.ac.in |

| C-C Bond Cleavage | Ketone | Rh(I) catalyst (specialized) | Decarbonylated Product | nih.gov |

Derivatization Strategies and Analog Synthesis Based on the 1 Pyridazin 4 Yl Propan 1 One Scaffold

Synthesis of Oxime Derivatives and Related Imine Structures

The ketone moiety of 1-(pyridazin-4-yl)propan-1-one readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form oximes. This reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, to neutralize the liberated HCl. The resulting oxime, (E/Z)-1-(pyridazin-4-yl)propan-1-one oxime, can exist as stereoisomers.

Further derivatization of the oxime hydroxyl group can be achieved through esterification or etherification. For instance, reaction with various substituted benzoic acids can yield a series of O-acyl oxime esters. researchgate.net

A related transformation is the formation of imines (or Schiff bases) through the reaction of the ketone with primary amines. This reaction is often catalyzed by acid and requires the removal of water to drive the equilibrium towards the imine product. The resulting imines are valuable intermediates for further synthesis, including reduction to secondary amines or participation in cycloaddition reactions.

Table 1: Potential Oxime and Imine Derivatives of this compound

| Derivative Type | Reagent | General Structure |

|---|---|---|

| Oxime | Hydroxylamine (NH₂OH) | |

| O-Methyl Oxime | O-Methylhydroxylamine | |

| N-Phenyl Imine | Aniline |

Note: The structures depicted are generalized representations.

Formation of Hydrazone Derivatives and Related Azomethine Compounds

The condensation of this compound with hydrazine (B178648) or its substituted analogues (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) provides a straightforward route to hydrazone derivatives. mdpi.comjocpr.com These compounds are characterized by the azomethine group (C=N-N) and are important for their synthetic versatility. chim.it The reaction is typically performed in a protic solvent like ethanol, sometimes with acid catalysis. nih.gov

The resulting hydrazones can serve as precursors for the synthesis of various heterocyclic systems. For example, they can be cyclized to form pyrazoles, triazoles, or other fused systems. jocpr.com The reaction of pyridazinethiones with hydrazine has been shown to yield hydrazones, which can subsequently react with solvents like acetone (B3395972) to form Schiff bases. mdpi.com

Table 2: Examples of Hydrazone Synthesis from a Ketone Precursor

| Hydrazine Reagent | Resulting Hydrazone Derivative |

|---|---|

| Hydrazine Hydrate | This compound Hydrazone |

| Phenylhydrazine | This compound Phenylhydrazone |

| Thiosemicarbazide | 2-(1-(Pyridazin-4-yl)propylidene)hydrazine-1-carbothioamide |

Note: This table presents hypothetical products based on standard reactions of ketones.

Incorporation into Fused Heterocyclic Systems (e.g., pyrrolo[1,2-b]pyridazines, pyrazolo[1,5-a]pyridazines, triazolo[4,3-b]pyridazines)

The this compound scaffold can be elaborated into more complex fused heterocyclic systems, which are prominent in medicinal chemistry.

Pyrrolo[1,2-b]pyridazines: A primary method for constructing the pyrrolo[1,2-b]pyridazine (B13699388) core is the [3+2] cycloaddition reaction of pyridazinium ylides with various dipolarophiles. researchgate.net Pyridazinium ylides can be generated in situ from the corresponding pyridazinium salts in the presence of a base like triethylamine. researchgate.netnih.gov A plausible route starting from this compound would involve α-functionalization of the ketone (e.g., α-bromination) to create a reactive site for quaternizing a pyridazine (B1198779) molecule, which can then be converted to the necessary ylide for cycloaddition. The reaction of these ylides with alkynes such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate leads to the formation of the pyrrolo[1,2-b]pyridazine system. researchgate.net

Pyrazolo[1,5-a]pyridazines: While the synthesis of pyrazolo[1,5-a]pyridazines from a this compound precursor is not extensively documented, synthetic strategies for the isomeric pyrazolo[1,5-b]pyridazine (B1603340) system have been reported. nih.gov These often involve a [3+2] cycloaddition reaction. For instance, a 1-aminopyridazinium ion, generated in situ from pyridazine and hydroxylamine-O-sulfonic acid, can react with an alkyne to form the pyrazolo[1,5-b]pyridazine core. nih.gov Adapting this to the target compound would require significant synthetic manipulation. A more general approach for related pyrazolo[1,5-a]pyrimidine (B1248293) systems involves the condensation of a 1,3-dicarbonyl compound with an aminopyrazole derivative. mdpi.comnih.gov

Triazolo[4,3-b]pyridazines: The synthesis of the 1,2,4-triazolo[4,3-b]pyridazine (B1296867) ring system typically involves the cyclization of a 3-hydrazinopyridazine precursor. sci-hub.seresearchgate.net For example, 6-chloropyridazin-3-yl hydrazones can undergo intramolecular oxidative cyclization to yield the fused triazole ring. Current time information in Bangalore, IN. Another common method is the reaction of a 3-hydrazinopyridazine with a one-carbon component like an orthoester, an acid chloride, or an acid anhydride. researchgate.net The synthesis of 6-substituted- mdpi.comacs.orgtriazolo[4,3-b]pyridazine-3-carboxylic acids has also been achieved via enzymatic hydrolysis of the corresponding esters. researchgate.net To utilize this compound as a starting material for this system, it would need to be converted into a suitable hydrazinopyridazine derivative, a multi-step process.

Table 3: General Synthetic Approaches to Fused Pyridazine Systems

| Fused System | Key Precursor | Typical Reaction Type |

|---|---|---|

| Pyrrolo[1,2-b]pyridazine | Pyridazinium Ylide | [3+2] Cycloaddition |

| Pyrazolo[1,5-b]pyridazine | 1-Aminopyridazinium Ion | [3+2] Cycloaddition |

Construction of Complex Multi-cyclic Architectures

Building upon the initial derivatizations, the this compound scaffold can be used to construct intricate multi-cyclic and spirocyclic frameworks. Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly powerful for rapidly increasing molecular complexity.

For example, pyridazinium ylides, potentially derived from the title compound, can undergo 1,3-dipolar cycloaddition reactions with non-symmetrical olefins to create complex polycyclic adducts with controlled regio- and stereoselectivity. nih.gov Furthermore, the reaction of pyridazinethione derivatives with hydrazine can lead unexpectedly to the formation of spiro[cycloalkane]pyridazine Schiff bases, demonstrating a pathway to spirocyclic systems. mdpi.com The use of multi-component reactions, such as the Ugi–Zhu reaction, offers another strategy to assemble complex pyrrolo[3,4-b]pyridin-5-ones from simpler starting materials, illustrating a pathway to highly substituted, multi-cyclic products.

Stereoselective Synthesis of Chiral Analogs

The prochiral nature of the ketone in this compound allows for the application of stereoselective synthetic methods to produce chiral analogs, primarily chiral alcohols and amines.

One major strategy is the enantioselective reduction of the ketone to a secondary alcohol. This can be achieved using chiral catalysts, such as oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands (e.g., Ru-BINAP). A novel spiroborate ester derived from diphenylvalinol has been shown to be an effective catalyst for the highly enantioselective borane-mediated reduction of ketoxime ethers, a strategy that could be adapted to the title compound.

Alternatively, the ketone can first be converted into an intermediate like an oxime or imine, which is then subjected to a stereoselective reduction. The asymmetric reduction of O-benzyl ketoximes derived from heteroaromatic ketones has been successfully used to prepare nonracemic primary amines with high enantioselectivity.

Another approach involves the use of chiral auxiliaries. A chiral amine can be condensed with the ketone to form a chiral iminium ion, which then directs the diastereoselective addition of a nucleophile. Similarly, chiral directing groups can be employed to mediate stereoselective C-H activation and subsequent bond formation, as demonstrated in the synthesis of oxaspirocycles.

Table 4: Strategies for Stereoselective Synthesis

| Target Moiety | Synthetic Approach | Key Reagent/Catalyst Type |

|---|---|---|

| Chiral Alcohol | Asymmetric Ketone Reduction | Chiral Oxazaborolidine, Chiral Ru-complex |

| Chiral Primary Amine | Asymmetric Ketoxime Reduction | Chiral Spiroborate Ester with Borane |

| Chiral Dihydropyridone | Diastereoselective Addition | Chiral Acyl Pyridinium Salt |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Pyridazin 4 Yl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons. For 1-(pyridazin-4-yl)propan-1-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridazine (B1198779) ring and the propanoyl group. The pyridazine ring protons typically appear in the aromatic region (downfield), while the ethyl group protons of the propanoyl moiety resonate in the aliphatic region (upfield).

A triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons would be characteristic of the ethyl group, arising from spin-spin coupling with each other. The protons on the pyridazine ring would exhibit a more complex splitting pattern due to their distinct chemical environments and coupling with adjacent protons on the ring.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyridazine-H | ~8.5-9.5 | Multiplet |

| Methylene (-CH₂-) | ~3.0-3.5 | Quartet |

| Methyl (-CH₃) | ~1.0-1.5 | Triplet |

This is an interactive data table. The expected values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ketone is characteristically found far downfield. The carbon atoms of the pyridazine ring will appear in the aromatic region, while the aliphatic carbons of the propanoyl group will be found upfield. bhu.ac.in

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~190-205 |

| Pyridazine-C | ~120-160 |

| Methylene (-CH₂-) | ~30-40 |

| Methyl (-CH₃) | ~8-15 |

This is an interactive data table. The expected values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show a correlation between the methyl and methylene protons of the ethyl group, and among the coupled protons on the pyridazine ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is crucial for establishing the connection between the propanoyl group and the pyridazine ring. For instance, a correlation between the methylene protons and the pyridazine carbon at the point of attachment would be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the range of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic pyridazine ring and the aliphatic ethyl group, as well as C=N and C=C stretching vibrations from the pyridazine ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1680-1700 | Strong |

| C-H (Aromatic) | ~3000-3100 | Medium to Weak |

| C-H (Aliphatic) | ~2850-3000 | Medium |

| C=N, C=C (Aromatic Ring) | ~1400-1600 | Medium to Strong |

This is an interactive data table. The expected values are based on typical ranges for similar structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound (C₇H₈N₂O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (136.15 g/mol ). sigmaaldrich.com

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the ethyl group or the entire propanoyl side chain.

Expected Fragmentation Pattern:

[M]⁺: The molecular ion peak.

[M - CH₂CH₃]⁺: Loss of the ethyl group.

[M - COCH₂CH₃]⁺: Loss of the propanoyl group, leaving the pyridazine cation.

[C₄H₃N₂]⁺: The pyridazinyl cation.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

For crystalline solids, X-ray diffraction (XRD) analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions with high precision. This technique would provide an unambiguous confirmation of the molecular structure and reveal details about the crystal packing, such as hydrogen bonding or π-stacking interactions that might be present. While specific crystallographic data for this compound is not widely available in the provided search results, XRD remains a crucial technique for its complete structural characterization. iucr.orgresearchgate.netresearchgate.net

After a comprehensive search for scientific literature and crystallographic databases, it has been determined that the specific data required to construct an article on "this compound," as per the provided outline, is not publicly available.

The requested article structure is centered on advanced spectroscopic and structural elucidation techniques, including:

Crystal Structure Determination

Conformational Analysis in the Solid State

Intermolecular Interactions

Fulfilling these requirements necessitates access to detailed experimental data, most notably a solved crystal structure from X-ray crystallography. Searches for this information in scholarly databases and crystallographic repositories, such as the Cambridge Crystallographic Data Centre (CCDC), did not yield any results for the specific compound "this compound."

While information exists for structurally related compounds, such as pyridazine derivatives and other propan-1-one analogs, this data cannot be substituted to accurately describe the unique crystallographic and conformational properties of the target molecule. The generation of scientifically accurate content, including the requested data tables and detailed research findings, is therefore not possible.

Should the crystallographic data for "this compound" become available in the future, the requested article could then be generated. At present, the foundational scientific information required to meet the user's request is absent from the public domain.

Computational Chemistry and Theoretical Investigations of 1 Pyridazin 4 Yl Propan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance of accuracy and computational cost. nih.govnih.gov

A fundamental step in computational analysis is geometry optimization, where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. For 1-(pyridazin-4-yl)propan-1-one , this process would be performed using a DFT functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311G(d,p)). nih.govuni.lupharmacompass.com The optimization would yield precise data on bond lengths, bond angles, and dihedral angles.

While specific optimized parameters for This compound are not published, a study on a related quinoline (B57606) derivative, 1-(4-phenylquinolin-2-yl)propan-1-one, successfully used the B3LYP/6-311G(d,p) level of theory for full geometry optimization in the gas phase. uni.lusigmaaldrich.com Such a study on This compound would be the first step toward understanding its three-dimensional structure and stability. Following optimization, an analysis of the electronic structure, such as calculating Mulliken atomic charges, would reveal the charge distribution across the molecule, highlighting the partial positive and negative charges on each atom. chemicalbook.com

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. bldpharm.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govamericanelements.com A smaller gap generally implies higher reactivity. nih.gov

A dedicated FMO analysis for This compound has not been reported in the literature. A theoretical study would calculate the energies of the HOMO and LUMO and map their electron density distributions. This would identify the regions of the molecule most likely to be involved in nucleophilic and electrophilic attacks. For instance, in studies of similar heterocyclic systems, the HOMO is often localized on the electron-rich parts of the aromatic ring, while the LUMO can be centered on electron-withdrawing groups or other parts of the ring system. nih.gov

Below is a table illustrating the kind of data an FMO analysis would provide.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule, allowing for the prediction of how it will interact with other species. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov Color-coding is standard: red typically indicates the most negative potential (e.g., around lone pairs of oxygen or nitrogen atoms), while blue indicates the most positive potential (e.g., around hydrogen atoms). nih.gov

No specific MEP map for This compound is available in published research. A computational study would generate a 3D map revealing its reactive sites. It would be expected that the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen atom of the propanone group would be regions of high electron density (red or yellow), making them susceptible to electrophilic attack. Conversely, hydrogen atoms would likely represent areas of positive electrostatic potential (blue). nih.gov

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. bldpharm.com By solving Newton's equations of motion, MD simulations can reveal information about the conformational flexibility of a molecule and its stability in different environments (e.g., in a solvent or interacting with a biological target).

Specific MD simulation studies focusing on the conformational behavior of isolated This compound have not been documented. Such a study would be valuable to understand the rotational freedom around the single bonds connecting the propanone group to the pyridazine ring and how different conformers interconvert at various temperatures. Research on other pyridazine derivatives has utilized MD simulations to explore their binding patterns within protein active sites, demonstrating the utility of this technique for systems containing this scaffold.

Calculation of Molecular Descriptors (e.g., Topological Polar Surface Area, LogP, Rotatable Bonds)

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical properties and biological activity of a compound. Key descriptors include:

Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which measures a molecule's hydrophobicity. It influences solubility, membrane permeability, and metabolic stability.

Rotatable Bonds: The number of bonds that allow free rotation. This descriptor affects conformational flexibility and oral bioavailability.

While comprehensive experimental or computational studies providing these descriptors for This compound (CAS: 66645-87-2) are scarce in the public domain, computational tools can predict these values. For related isomers like 1-(pyridin-4-yl)propan-1-one, a predicted XLogP3 of 0.8 and a TPSA of 30 Ų have been reported. A dedicated computational analysis would be required to establish validated descriptors for This compound .

The table below outlines the typical molecular descriptors that would be calculated.

| Descriptor | Predicted Value | Method/Source |

| Molecular Weight | 136.15 g/mol | Sigma-Aldrich |

| Topological Polar Surface Area (TPSA) | Data not available | Predicted |

| LogP (Octanol-Water Partition Coefficient) | Data not available | Predicted |

| Number of Rotatable Bonds | Data not available | Predicted |

| Number of Hydrogen Bond Acceptors | Data not available | Predicted |

| Number of Hydrogen Bond Donors | Data not available | Predicted |

Hirshfeld Surface Analysis and Noncovalent Interaction (NCI) Studies

A crystal structure for This compound is required to perform a Hirshfeld surface analysis, and no such structure appears to be publicly available. If a crystal structure were determined, this analysis would provide quantitative insights into how the molecules pack in the solid state. Studies on other pyridazine derivatives have used Hirshfeld analysis to reveal that H···H, C···H, and N···H contacts are often the most significant contributors to crystal stability.

Advanced Applications and Research Potential of the Pyridazinyl Ketone Scaffold

Utilization as Versatile Synthetic Intermediates in Organic Synthesis

The chemical reactivity of 1-(pyridazin-4-yl)propan-1-one makes it a valuable intermediate in organic synthesis. The ketone moiety can undergo a variety of chemical transformations, including reductions, and the pyridazine (B1198779) ring itself can be functionalized. clockss.org

Reduction of the ketone group in aryl 4-pyridazinyl ketones using sodium borohydride (B1222165) yields the corresponding alcohols. clockss.org These resulting "diaza-benzhydrols" can be further converted into diarylmethyl chlorides by reacting them with thionyl chloride. clockss.org This two-step process highlights the utility of the pyridazinyl ketone scaffold in creating new functional groups and expanding the synthetic possibilities.

The ketone group is also crucial for the formation of other important chemical structures like Schiff bases and chalcones, which are themselves intermediates for biologically active molecules. For instance, the condensation of a pyridinone with an aldehyde can lead to the formation of a chalcone, a key precursor for various heterocyclic compounds.

Furthermore, the pyridazine ring can be a platform for creating more complex heterocyclic systems. For example, pyridazine-to-pyrrole ring contraction is a key step in the synthesis of certain pyrrole (B145914) analogues. researchgate.net Additionally, the imidazo[1,2-b]pyridazine (B131497) scaffold, which can be synthesized from pyridazine precursors, is an important nucleus for various bioactive molecules. nih.gov

Table 1: Selected Synthetic Transformations of Pyridazinyl Ketones

| Starting Material | Reagent(s) | Product Type | Reference |

| Aryl 4-pyridazinyl ketone | Sodium borohydride | Alcohol (Diaza-benzhydrol) | clockss.org |

| Diaza-benzhydrol | Thionyl chloride | Diarylmethyl chloride | clockss.org |

| Pyridinone, Aldehyde | Base | Chalcone | |

| Pyridazine derivative | 1,2,4,5-tetrazine | Pyrrole analogue | researchgate.net |

Exploration in Materials Science for Functional Materials

The pyridazinyl ketone scaffold is not only confined to medicinal chemistry but also shows promise in the field of materials science. The unique electronic properties and the ability of the pyridazine nitrogen atoms to coordinate with metal ions make these compounds suitable for the development of functional materials. evitachem.com

Pyridazine-containing ketones can act as ligands in the formation of coordination polymers. The lone pair of electrons on the nitrogen atoms can bind to metal centers, creating extended network structures with potentially interesting electronic, magnetic, or optical properties.

The development of new materials with specific electronic or optical properties is an active area of research, and pyridazinyl ketones serve as a valuable platform for creating such materials. evitachem.com

Role as Ligands in Catalysis

The nitrogen atoms in the pyridazine ring of this compound and its derivatives can act as donor atoms, allowing these molecules to function as ligands in coordination chemistry. ontosight.ai By binding to metal centers, they can form complexes with catalytic activity. ontosight.aibiosynth.com

For example, hydrazone derivatives of ketones, which can be synthesized from this compound, are known to form complexes with metal ions like zinc(II). mdpi.com These complexes have been investigated as catalysts in organic reactions, such as the ketone-amine-alkyne (KA²) coupling reaction. mdpi.com

Similarly, pyridine-based ligands have been shown to modulate the catalytic activity of gold(III) complexes in reactions like the cyclopropanation of styrene. nih.govnih.gov The electronic properties of the pyridine (B92270) ligand have a significant influence on the catalytic performance of the metal center. nih.govnih.gov Although the specific use of this compound as a ligand in these exact gold complexes is not detailed, the principle of using pyridinyl-like structures as ligands is well-established.

The ability of pyridazinyl ketones to act as ligands opens up possibilities for their use in a variety of catalytic applications, from organic synthesis to electrocatalytic processes like water oxidation. rsc.org

Table 2: Examples of Pyridinyl/Pyridazinyl Ligands in Catalysis

| Ligand Type | Metal Center | Catalytic Application | Reference |

| Hydrazone of 2-acetylthiazole | Zinc(II) | Ketone-amine-alkyne (KA²) coupling | mdpi.com |

| Bis(pyridine) | Gold(III) | Propargyl ester cyclopropanation of styrene | nih.govnih.gov |

| Aryl oxime with pyridyl group | Copper(II) | Electrocatalytic water oxidation | rsc.org |

Development of Novel Chemical Scaffolds for Diverse Research Areas

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its chemical stability, synthetic accessibility, and ability to interact with a wide range of biological targets. nih.govnih.gov Consequently, this compound serves as an excellent starting point for the development of novel chemical scaffolds with potential applications in various research areas, particularly in drug discovery. nih.govnih.gov

By modifying the pyridazine core and the ketone side chain, chemists can generate libraries of new compounds with diverse biological activities. acs.org This approach, known as scaffold hopping, aims to identify new chemotypes with improved properties. frontiersin.org The pyridazinone core, a close relative of the pyridazine structure, has been successfully employed to generate inhibitors of various enzymes, including receptor-interacting protein kinase 1 (RIPK1) and phosphodiesterase 4 (PDE4). nih.govnih.gov

The versatility of the pyridazine scaffold is further demonstrated by its incorporation into more complex systems, such as imidazo[1,2-b]pyridazines and pyran-linked phthalazinone-pyrazole hybrids, which have shown promise as anticancer agents. nih.govnih.gov The ability to combine the pyridazine moiety with other pharmacophoric groups allows for the creation of hybrid molecules with potentially enhanced efficacy and novel mechanisms of action. acs.orgnih.gov

The exploration of pyridazine-based compounds continues to yield novel scaffolds with potent activities in areas such as oncology, inflammation, and neuropharmacology, highlighting the enduring importance of this heterocyclic system in modern chemical research. sarpublication.comnih.govsmolecule.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(pyridazin-4-yl)propan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, reacting pyridazine with propanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions. Solvent choice (e.g., dichloromethane vs. THF) and temperature control (0–25°C) critically impact side-product formation. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- ¹H/¹³C NMR : The ketone carbonyl (C=O) appears at ~200–210 ppm in ¹³C NMR, while pyridazine protons resonate between 7.5–9.0 ppm. Contradictions in splitting patterns may arise from solvent polarity or tautomerism; deuterated DMSO or CDCl₃ can stabilize the predominant form.

- IR Spectroscopy : A strong C=O stretch at ~1680–1720 cm⁻¹ confirms the ketone. Overlapping peaks (e.g., aromatic C-H stretches) require deconvolution software for accurate assignment.

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ or EI ionization validates the molecular ion ([M+H]⁺ expected at m/z 137.1). Discrepancies due to isotopic patterns are resolved using isotopic abundance calculators .

Q. How does the electronic nature of the pyridazine ring influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-deficient pyridazine ring directs nucleophilic attacks to the α-position of the ketone. Computational studies (DFT calculations) predict charge distribution, showing enhanced electrophilicity at the carbonyl carbon. Experimental validation involves kinetic monitoring using hydrazine or hydroxylamine as nucleophiles, with reaction progress tracked via TLC or in-situ IR .

Advanced Research Questions

Q. What crystallographic challenges arise when refining the structure of this compound using SHELXL, and how are anisotropic displacement parameters optimized?

- Methodological Answer : The compound’s planar pyridazine ring and flexible propionyl group create torsional ambiguities. SHELXL refinement requires:

- Twinned Data Handling : Use the TWIN and BASF commands for non-merohedral twinning.

- Anisotropic Refinement : Apply ANIS to all non-H atoms, with Hirshfeld rigid-bond restraints to prevent overfitting.

- Validation : PLATON checks for missed symmetry and hydrogen-bonding networks. Discrepancies in R-factors (>5%) necessitate re-examining data integration (e.g., SAINT or APEX3) .

Q. How can computational modeling predict the compound’s interactions with biological targets, such as kinase enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger’s Glide to simulate binding to ATP pockets. Pyridazine’s π-π stacking with phenylalanine residues and hydrogen bonding with backbone amides are key interaction modes.

- MD Simulations : GROMACS or AMBER trajectories (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >2.0 Å indicates poor binding, requiring scaffold modification.

- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, with discrepancies >1.5 kcal/mol prompting experimental validation via ITC or SPR .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives across different cell lines?

- Methodological Answer : Variability often stems from differences in:

- Cell Permeability : LogP values (<2.0) suggest poor membrane penetration; use prodrug strategies (e.g., esterification) to enhance bioavailability.

- Assay Conditions : Normalize data using Z’-factor scores to account for false positives/negatives.

- Target Selectivity : Kinase profiling (e.g., KINOMEscan) identifies off-target effects. EC50 discrepancies >10-fold require orthogonal assays (e.g., Western blotting for phosphorylation inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.